![molecular formula C13H24N2O2 B1461434 2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one CAS No. 1039317-77-5](/img/structure/B1461434.png)
2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one
Overview
Description
2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one, also known as 3-Methylcyclohexyloxy-1-piperazine (MCPP), is a synthetic compound that has been widely used in scientific research and laboratory experiments. It is a powerful psychostimulant with a variety of effects, including increasing alertness, focus, and energy. MCPP has also been found to have neuroprotective properties, which could be beneficial for treating neurodegenerative diseases.
Mechanism of Action
MCPP acts as a psychostimulant by activating the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It also causes an increase in the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine, norepinephrine, and serotonin. MCPP also increases the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of these neurotransmitters.
Biochemical and Physiological Effects
MCPP has been found to have a variety of biochemical and physiological effects. It has been found to increase alertness, focus, and energy. It has also been found to have neuroprotective properties, which could be beneficial for treating neurodegenerative diseases. MCPP has also been found to have anti-inflammatory and anti-oxidant effects, which could be beneficial for treating a variety of conditions, including arthritis and diabetes.
Advantages and Limitations for Lab Experiments
MCPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, which makes it easier to store and use in experiments. However, MCPP also has some limitations for laboratory experiments. It is a powerful psychostimulant, and it has the potential to cause unwanted side effects, such as anxiety and insomnia. It is also a relatively short-acting compound, which means that experiments need to be conducted quickly in order to observe the desired effects.
Future Directions
There are several potential future directions for MCPP research. One potential direction is to further explore the neuroprotective properties of MCPP and to develop new treatments for neurodegenerative diseases. Another potential direction is to further explore the anti-inflammatory and anti-oxidant effects of MCPP and to develop new treatments for a variety of conditions, including arthritis and diabetes. Additionally, further research could be conducted on the effects of MCPP on metabolic processes, such as glucose metabolism, and on the effects of MCPP on the cardiovascular system. Finally, further research could be conducted on the potential side effects of MCPP and on the potential for MCPP to interact with other drugs.
Scientific Research Applications
MCPP has been widely used in scientific research and laboratory experiments due to its psychostimulant properties. It has been used to study the effects of psychostimulants on behavior, as well as to study the effects of psychostimulants on the brain. MCPP has also been used to study the effects of psychostimulants on the cardiovascular system, as well as to study the effects of psychostimulants on the respiratory system. MCPP has also been used to study the effects of psychostimulants on metabolic processes, such as glucose metabolism.
properties
IUPAC Name |
2-(3-methylcyclohexyl)oxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-3-2-4-12(9-11)17-10-13(16)15-7-5-14-6-8-15/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJRMFLEDPTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OCC(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



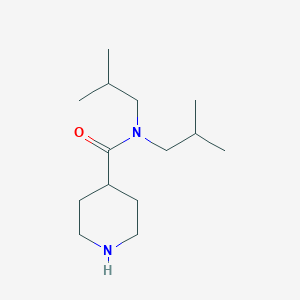
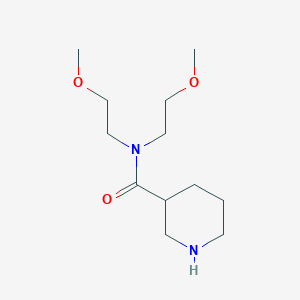

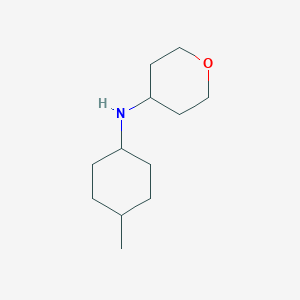
![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)
![(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1461361.png)
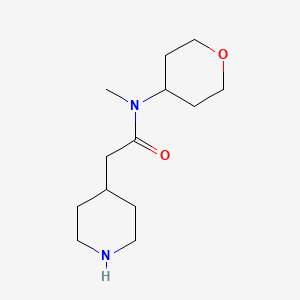
amine](/img/structure/B1461364.png)
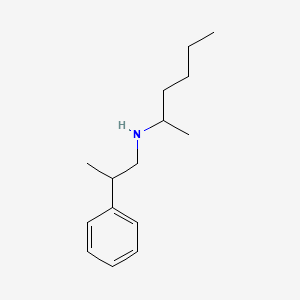

![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)
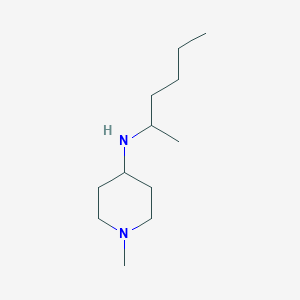
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol](/img/structure/B1461372.png)
